molecular formula C11H15ClN2O3 B1487825 3-(4-Methyl-2-nitrophenoxy)pyrrolidine hydrochloride CAS No. 1220037-67-1

3-(4-Methyl-2-nitrophenoxy)pyrrolidine hydrochloride

Cat. No.: B1487825
CAS No.: 1220037-67-1
M. Wt: 258.7 g/mol
InChI Key: XFYNAJJCAATNPQ-UHFFFAOYSA-N
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Description

3-(4-Methyl-2-nitrophenoxy)pyrrolidine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrolidine ring substituted with a 4-methyl-2-nitrophenoxy group, making it a unique molecule with interesting properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methyl-2-nitrophenoxy)pyrrolidine hydrochloride typically involves the following steps:

  • Nitration: The starting material, 4-methyl-2-nitrophenol, undergoes nitration to introduce the nitro group at the appropriate position.

  • Pyrrolidine Formation: The nitro-substituted phenol is then reacted with pyrrolidine under specific conditions to form the pyrrolidine ring.

  • Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the pyrrolidine derivative with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can help streamline the process and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methyl-2-nitrophenoxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine group.

  • Substitution: The pyrrolidine ring can undergo substitution reactions with different reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2).

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives, nitrate esters.

  • Reduction Products: Amines, amides.

  • Substitution Products: Alkylated pyrrolidines, arylated pyrrolidines.

Scientific Research Applications

3-(4-Methyl-2-nitrophenoxy)pyrrolidine hydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may serve as a ligand for biological receptors or enzymes.

  • Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(4-Methyl-2-nitrophenoxy)pyrrolidine hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, if used as a ligand, it may bind to specific receptors or enzymes, triggering a cascade of biological responses. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

  • 2-(3-Methyl-4-nitrophenoxy)acetic acid

  • 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid

  • 1,2-oxirane-2-[(4-nitrophenoxy)methyl]

Uniqueness: 3-(4-Methyl-2-nitrophenoxy)pyrrolidine hydrochloride is unique due to its pyrrolidine ring structure, which differentiates it from other nitro-substituted phenol derivatives. This structural feature may impart distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-methyl-2-nitrophenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3.ClH/c1-8-2-3-11(10(6-8)13(14)15)16-9-4-5-12-7-9;/h2-3,6,9,12H,4-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYNAJJCAATNPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2CCNC2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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